molecular formula C7H5ClN4 B1593600 3-Amino-7-chloro-1,2,4-benzotriazine CAS No. 5423-53-0

3-Amino-7-chloro-1,2,4-benzotriazine

Cat. No. B1593600
CAS RN: 5423-53-0
M. Wt: 180.59 g/mol
InChI Key: KTIMFFFWQOYBMI-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-1,2,4-benzotriazine is a chemical compound with the CAS Number: 5423-53-0. It has a molecular weight of 180.6 . The IUPAC name for this compound is 7-chloro-1,2,4-benzotriazin-3-ylamine .


Molecular Structure Analysis

The molecular formula of 3-Amino-7-chloro-1,2,4-benzotriazine is C7H5ClN4 . The InChI code for this compound is 1S/C7H5ClN4/c8-4-1-2-5-6 (3-4)11-12-7 (9)10-5/h1-3H, (H2,9,10,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.59 g/mol . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.56, indicating its lipophilicity .

Scientific Research Applications

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-Amino-7-chloro-1,2,4-benzotriazine is hypoxic tumor cells . These cells are resistant to many cancer therapies, including radiation and some anticancer drugs . The compound selectively targets these cells, making it a potential candidate for cancer treatment .

Mode of Action

3-Amino-7-chloro-1,2,4-benzotriazine acts through a free radical mechanism . The compound undergoes a one-electron reduction to form an active benzotriazinyl radical . This radical is believed to be the cytotoxic species, causing cell death in hypoxic conditions .

Biochemical Pathways

The biochemical pathway involved in the action of 3-Amino-7-chloro-1,2,4-benzotriazine is the redox pathway . The compound is reduced to form a benzotriazinyl radical, which is then able to interact with cellular components, leading to cytotoxicity .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.56 , suggesting it may have good bioavailability.

Result of Action

The result of the action of 3-Amino-7-chloro-1,2,4-benzotriazine is the selective cytotoxicity towards hypoxic tumor cells . By targeting these cells, the compound can potentially overcome the resistance of these cells to other cancer therapies .

Action Environment

The action of 3-Amino-7-chloro-1,2,4-benzotriazine is influenced by the oxygen levels in the tumor environment . The compound is most effective under hypoxic conditions, where it can selectively target and kill hypoxic tumor cells

properties

IUPAC Name

7-chloro-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIMFFFWQOYBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202580
Record name 1,2,4-Benzotriazine, 3-amino-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-chloro-1,2,4-benzotriazine

CAS RN

5423-53-0
Record name 1,2,4-Benzotriazine, 3-amino-7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5423-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Benzotriazine, 3-amino-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-7-chloro-1,2,4-benzotriazine
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Reactant of Route 6
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